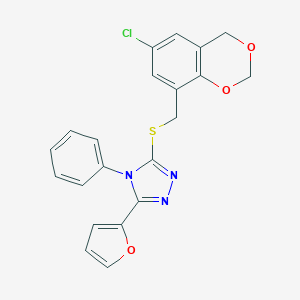
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide, commonly known as CBT-FPhS, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of CBT-FPhS involves the inhibition of MAGL, which is a serine hydrolase enzyme that catalyzes the hydrolysis of monoacylglycerols. MAGL is involved in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
CBT-FPhS has been shown to have several biochemical and physiological effects. It has been found to inhibit MAGL activity in various in vitro and in vivo models, leading to an increase in endocannabinoid levels. This increase in endocannabinoid levels has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. CBT-FPhS has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of CBT-FPhS is its potent inhibition of MAGL, which has been shown to have therapeutic potential in various diseases. CBT-FPhS has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, there are some limitations to using CBT-FPhS in lab experiments. For example, the compound is relatively new, and more research is needed to fully understand its safety and efficacy. Additionally, the synthesis of CBT-FPhS is a multistep process, which may limit its availability for some researchers.
未来方向
There are several future directions for the research and development of CBT-FPhS. One potential application is in the treatment of pain and inflammation. Inhibition of MAGL has been shown to have analgesic and anti-inflammatory effects, and CBT-FPhS has the potential to be developed into a new class of painkillers. Another potential application is in the treatment of cancer. Endocannabinoids have been shown to have anti-tumor effects, and inhibition of MAGL has been shown to increase endocannabinoid levels. CBT-FPhS has the potential to be developed into a new class of anti-cancer agents. Overall, CBT-FPhS is a promising compound that has the potential to be developed into a new class of therapeutic agents for various diseases.
合成方法
The synthesis of CBT-FPhS involves a multistep process that begins with the preparation of 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This is followed by the reaction of the thiol with (6-chloro-4H-1,3-benzodioxin-8-yl)methyl chloride to obtain the desired product, CBT-FPhS. The synthesis of CBT-FPhS has been reported in several research articles, and the purity of the compound has been confirmed using various analytical techniques.
科学研究应用
CBT-FPhS has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of an enzyme called monoacylglycerol lipase (MAGL), which plays a crucial role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate various physiological processes, including pain sensation, inflammation, and appetite. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases, including pain, inflammation, and cancer.
属性
分子式 |
C21H16ClN3O3S |
|---|---|
分子量 |
425.9 g/mol |
IUPAC 名称 |
3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-9-14-11-26-13-28-19(14)15(10-16)12-29-21-24-23-20(18-7-4-8-27-18)25(21)17-5-2-1-3-6-17/h1-10H,11-13H2 |
InChI 键 |
IDTXLJZVIAKVEJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2OCO1)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)Cl |
规范 SMILES |
C1C2=C(C(=CC(=C2)Cl)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)OCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)

![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)
![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)

![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)
![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)